molecular formula C18H18N4O3 B2396073 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1797951-40-6

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2396073
CAS RN: 1797951-40-6
M. Wt: 338.367
InChI Key: RHCPGXOBUMCKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is not fully understood. However, studies have suggested that the compound may act as a potent inhibitor of various enzymes, including phosphodiesterases and tyrosine kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. The compound has also been shown to have neuroprotective effects, particularly in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone in lab experiments is its potent inhibitory effects on various enzymes, which makes it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone. One area of future research is the development of novel drugs based on the structure of this compound for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of future research is the study of the compound's potential applications in neuroscience, particularly in the study of addiction and the brain's reward system. Finally, future research may also focus on the optimization of the synthesis method for this compound to improve its yield and reduce its potential toxicity.

Synthesis Methods

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves several steps, including the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride to form 2-nitrobenzoxime, followed by the reaction of 2-nitrobenzoxime with 3-chloropropanoic acid to form 2-(2-nitrophenyl)isoxazolidin-5-one. The final step involves the reaction of 2-(2-nitrophenyl)isoxazolidin-5-one with 4-(3-pyridazinyloxy)piperidine to form 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone.

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential applications in neuroscience, particularly in the study of the brain's reward system and addiction.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(12-15-14-4-1-2-5-16(14)25-21-15)22-10-7-13(8-11-22)24-17-6-3-9-19-20-17/h1-6,9,13H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCPGXOBUMCKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=NOC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.